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molecular formula C9H12O2 B8481776 5-Methyl-allyl-furfuryl alcohol

5-Methyl-allyl-furfuryl alcohol

Cat. No. B8481776
M. Wt: 152.19 g/mol
InChI Key: WYWAZUBJTKJQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496767

Procedure details

In a four-necked flask equipped with a stirrer and a thermometer, there were charged 5-methyl-α-allylfurfuryl alcohol (I-1) (152 g), water (4560 g) and a buffer solution (5.1 g) comprising potassium monohydrogen phosphate/phosphoric acid adjusted to pH 4.8, and the mixture was stirred at 100° C. for 15 hours under a nitrogen stream. After completion of the reaction, the reaction mixture was cooled and extracted twice with methyl isobutyl ketone (600 ml). Removal of methyl isobutyl ketone from the extract gave a mixture (132.2 g) of 2-allyl-3-hydroxy-3-methyl-4-cyclopentenone (II-1) and 2-allyl-4-hydroxy-3-methyl-2-cyclopentenone (III-1). Yield, 87%.
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
4560 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
5.1 g
Type
reactant
Reaction Step Two
Name
potassium monohydrogen phosphate phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:11][C:5]([CH:6](O)[CH2:7][CH:8]=[CH2:9])=[CH:4][CH:3]=1.P([O-])([O-])(O)=[O:13].[K+].[K+].P(=O)(O)(O)O>O>[CH2:7]([CH:6]1[C:2]([OH:11])([CH3:1])[CH:3]=[CH:4][C:5]1=[O:13])[CH:8]=[CH2:9] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
152 g
Type
reactant
Smiles
CC1=CC=C(C(CC=C)O)O1
Name
Quantity
4560 g
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
5.1 g
Type
reactant
Smiles
Step Three
Name
potassium monohydrogen phosphate phosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+].P(O)(O)(O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 15 hours under a nitrogen stream
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a four-necked flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted twice with methyl isobutyl ketone (600 ml)
CUSTOM
Type
CUSTOM
Details
Removal of methyl isobutyl ketone from the extract

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C=C)C1C(C=CC1(C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 132.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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